N,6-bis(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N,6-bis(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-5-18-24-25-22-27(18)26-19(16-10-6-14(2)7-11-16)20(29-22)21(28)23-17-12-8-15(3)9-13-17/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
CRKJLWKXZNXMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of triazolothiadiazine derivatives typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophiles. One common method involves the bromination of 1,ω-bis(acetylphenoxy)acetamide derivatives using N-bromosuccinimide (NBS), followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Potential use as enzyme inhibitors, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
N,6-BIS(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
